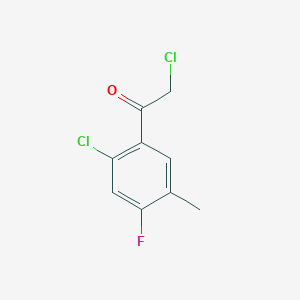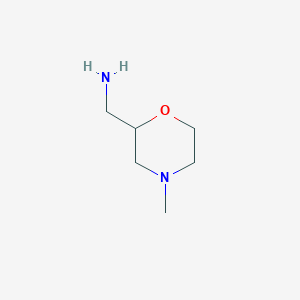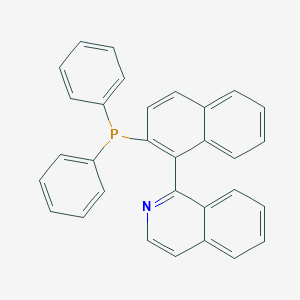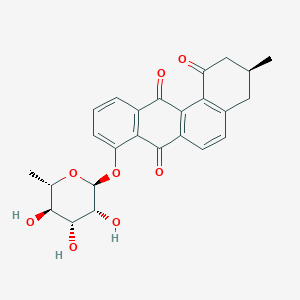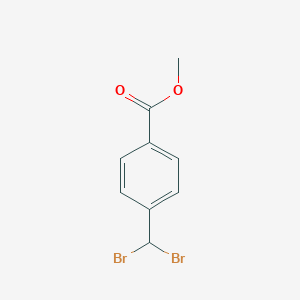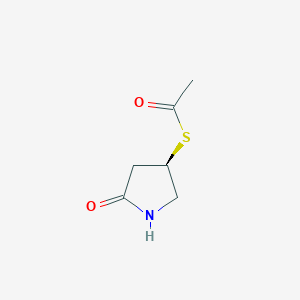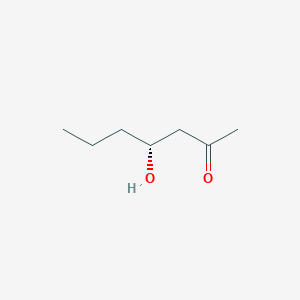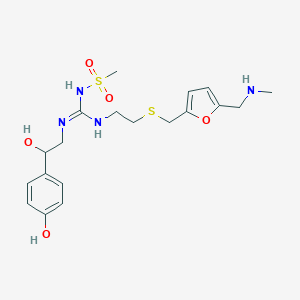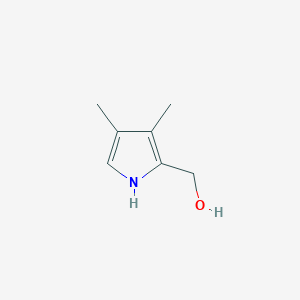
1H-Pyrrole-2-methanol, 3,4-dimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Pyrrole-2-methanol, 3,4-dimethyl- is a heterocyclic organic compound with the molecular formula C7H11NO It features a pyrrole ring substituted with two methyl groups at the 3 and 4 positions and a hydroxymethyl group at the 2 position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1H-Pyrrole-2-methanol, 3,4-dimethyl- can be synthesized through several methods. One common approach involves the Paal-Knorr synthesis, where a 2,5-dimethoxytetrahydrofuran is reacted with an amine in the presence of a catalyst such as iron(III) chloride. This method allows for the formation of N-substituted pyrroles under mild conditions and in good yields .
Industrial Production Methods: Industrial production of 1H-Pyrrole-2-methanol, 3,4-dimethyl- typically involves the use of large-scale organic synthesis techniques. These methods often employ continuous flow reactors to ensure consistent product quality and high efficiency. The use of green chemistry principles, such as solvent-free methods and microwave-assisted synthesis, is also gaining popularity in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions: 1H-Pyrrole-2-methanol, 3,4-dimethyl- undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, particularly at the 2 and 5 positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Electrophilic reagents like halogens and sulfonyl chlorides are used under acidic or basic conditions.
Major Products Formed:
Oxidation: Carboxylic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or sulfonylated pyrrole derivatives.
Applications De Recherche Scientifique
1H-Pyrrole-2-methanol, 3,4-dimethyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals
Mécanisme D'action
The mechanism of action of 1H-Pyrrole-2-methanol, 3,4-dimethyl- involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor or activator of specific enzymes, depending on its structural modifications. It may also interact with cellular receptors, leading to changes in cell signaling pathways and biological responses .
Comparaison Avec Des Composés Similaires
- 1H-Pyrrole, 2,4-dimethyl-
- 1H-Pyrrole, 3-ethyl-2,4-dimethyl-
- 1H-Pyrrole-2-carbaldehyde, 3,4-dimethyl-
Comparison: 1H-Pyrrole-2-methanol, 3,4-dimethyl- is unique due to the presence of the hydroxymethyl group at the 2 position, which imparts distinct chemical reactivity and biological activity compared to its analogs.
Propriétés
IUPAC Name |
(3,4-dimethyl-1H-pyrrol-2-yl)methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO/c1-5-3-8-7(4-9)6(5)2/h3,8-9H,4H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQDSEJGEJBQLAB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC(=C1C)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
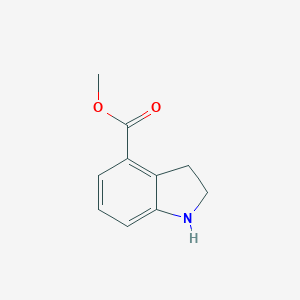
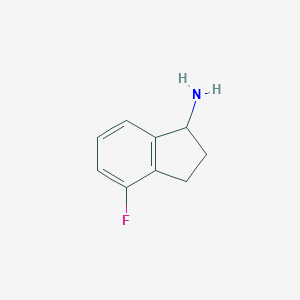
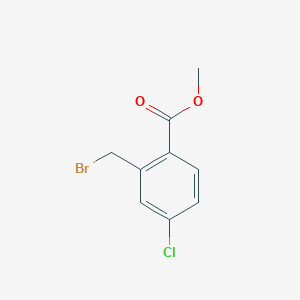
![3-[4-(2-Hydroxyethyl)phenyl]propan-1-OL](/img/structure/B136143.png)

